molecular formula C16H18O5 B1254880 8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one

8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one

Cat. No. B1254880
M. Wt: 290.31 g/mol
InChI Key: DBPWCIPDCMVUFT-ZBFHGGJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Murracarpin is a natural product found in Glycosmis pentaphylla, Murraya paniculata, and Murraya exotica with data available.

Scientific Research Applications

Prenylflavonoids in Medicinal Plants

Prenylflavonoids, a class of compounds to which 8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one belongs, have been identified in various medicinal plants. For instance, studies have isolated similar compounds from Flourensia fiebrigii, revealing their structures through spectroscopic methods, including 1D and 2D NMR techniques (Uriburu et al., 2007).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of related prenylated flavonoids. For example, the total synthesis of compounds with similar structural features has been achieved, providing insights into their chemical properties and potential applications (Ya, 2014).

Biological Activity and Applications

Prenylated flavonoids have been studied for their biological activities. A study on Cudrania tricuspidata fruits isolated new prenylated isoflavones and tested their inhibitory effects on nitric oxide production (Han et al., 2009). Another study synthesized nematicidal prenylated flavanones, highlighting their potential in agricultural applications (Yang et al., 2009).

Optical Properties and Radiation Response

The compound's modified versions have been studied for their response to gamma radiation, indicating potential applications in radiation detection and material science (Mir et al., 2014).

properties

Product Name

8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one

InChI

InChI=1S/C16H18O5/c1-9(2)14(18)16(20-4)13-11(19-3)7-5-10-6-8-12(17)21-15(10)13/h5-8,14,16,18H,1H2,2-4H3/t14-,16+/m1/s1

InChI Key

DBPWCIPDCMVUFT-ZBFHGGJFSA-N

Isomeric SMILES

CC(=C)[C@H]([C@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)OC)O

Canonical SMILES

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC)O

synonyms

2H-8-(2-hydroxy-1-methoxy-3-methyl-3-buten-1-yl)-7-methoxy-1-benzopyran-2-one
murracarpin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one
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8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one
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8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one
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8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one

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